molecular formula C16H20N2O2 B2454514 N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide CAS No. 1436205-25-2

N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide

Cat. No. B2454514
CAS RN: 1436205-25-2
M. Wt: 272.348
InChI Key: RIUJPXWAKAFPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide, also known as CPPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPB belongs to the class of cyclopropyl amides and has been shown to have significant effects on the central nervous system.

Scientific Research Applications

Cyclopropanation and Functionalized Bicyclopropanes

Cyclopropanation is a crucial reaction in organic synthesis, allowing for the creation of cyclopropyl-containing compounds which are valuable in medicinal chemistry and material science. A study by Luithle and Pietruszka (2000) demonstrated the use of chiral auxiliaries in the cyclopropanation of alkenylboronic esters, leading to cyclopropylboronic esters. These compounds could undergo various transformations, including oxidation and reduction, highlighting the versatility of cyclopropanation in synthesizing complex molecules (Luithle & Pietruszka, 2000).

Cyclotrimerization and Isocyanurate Formation

Cyclotrimerization reactions involve the transformation of monomers into trimeric compounds, often leading to the formation of cyclic structures such as isocyanurates. Research by Nagasawa, Kitano, and Fukui (1966) on the formation of tributyl isocyanurates from butyl bromides in the presence of 1-butanol underscores the significance of cyclotrimerization in synthesizing cyclic compounds with potential applications in polymers and materials science (Nagasawa, Kitano, & Fukui, 1966).

Nitrogen-doped Carbon Catalysts

The development of metal-free catalysts for chemical synthesis is a growing area of research, with implications for sustainability and green chemistry. A study by Fellinger, Hasché, Strasser, and Antonietti (2012) introduced mesoporous nitrogen-doped carbon derived from ionic liquids as a catalyst for the electrochemical synthesis of hydrogen peroxide, showcasing the role of nitrogen-doped carbon materials in catalysis (Fellinger, Hasché, Strasser, & Antonietti, 2012).

Cyanamide Reactivity

The cyanamide moiety is integral to the synthesis of nitrogen-containing heterocycles, relevant in pharmaceuticals and agrochemicals. Larraufie et al. (2012) discussed methods for preparing alkyl- and N-acylcyanamides and their reactivity, illustrating the importance of the cyanamide group in organic synthesis (Larraufie et al., 2012).

properties

IUPAC Name

N-(1-cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-12-5-6-14(10-13(12)2)20-9-3-4-15(19)18-16(11-17)7-8-16/h5-6,10H,3-4,7-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUJPXWAKAFPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCC(=O)NC2(CC2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclopropyl)-4-(3,4-dimethylphenoxy)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.